N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3OS2.ClH/c1-20(2)5-6-21(15(22)12-4-3-7-23-12)16-19-14-11(18)8-10(17)9-13(14)24-16;/h3-4,7-9H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNDZEBLHCCHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials usually include 4,6-difluorobenzothiazole and 2-(dimethylamino)ethylamine. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Difluorobenzothiazol-2-yl)-N-methylthiophene-2-carboxamide
- N-(4,6-Difluorobenzothiazol-2-yl)-N-ethylthiophene-2-carboxamide
Uniqueness
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of both benzothiazole and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C11H13F2N3S
- CAS Number : 1105188-23-5
Its structure features a benzothiazole moiety substituted with difluorophenyl and a thiophene carboxamide group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds derived from benzothiazole have shown promise as anticancer agents by inducing apoptosis in cancer cells. For instance, studies have demonstrated that certain benzothiazole derivatives can activate the p53 pathway, leading to increased cell cycle regulation and apoptosis .
- Antimicrobial Properties : Benzothiazole derivatives have also been reported to possess antibacterial and antifungal activities. For example, a related compound demonstrated effective inhibition against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL .
The mechanism through which N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride exerts its effects may involve:
- Protein Interaction : The compound may bind to specific proteins or enzymes within cells, altering their function.
- Signal Transduction Pathways : It might influence key signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown the ability to scavenge ROS, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The results indicated selective cytotoxicity against tumorigenic cells while sparing normal cells, highlighting the therapeutic potential of these compounds .
- Antimicrobial Activity : Research on a series of benzothiazole derivatives revealed significant antibacterial and antifungal properties. The compounds were tested against standard microbial strains, demonstrating effective inhibition at low concentrations .
- Neuroprotective Effects : Some derivatives were tested for neuroprotective properties in models of ischemia/reperfusion injury. These studies showed that certain compounds could significantly reduce neuronal damage and improve survival rates in animal models.
Comparative Analysis with Similar Compounds
The biological activities of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride can be compared to other benzothiazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| N-(4,6-Difluoro...) | High | High | Moderate |
Q & A
Q. How can chemical software integrate multi-omics data to refine mechanistic hypotheses?
- Answer : Combine cheminformatics tools (e.g., KNIME, ChemAxon) with transcriptomic/proteomic datasets to map compound-target-pathway networks. Machine learning (e.g., Random Forest) prioritizes high-confidence interactions for experimental validation .
Safety and Compliance
Q. What safety protocols are critical for handling intermediates with reactive functional groups?
- Answer : Use inert atmosphere (N₂/Ar) for air-sensitive steps (e.g., Grignard reactions). Implement fume hoods and explosion-proof equipment for chlorinated solvents. Decontaminate waste with oxidizing agents (e.g., KMnO₄) to neutralize thiourea derivatives .
Structural and Functional Analogues
Q. How to design analogues to explore the role of fluorine substitution on bioactivity?
- Answer : Synthesize mono-fluoro (4-F or 6-F) and non-fluoro variants. Compare logD, membrane permeability (PAMPA assay), and target binding (SPR). Density Functional Theory (DFT) calculates electronic effects of fluorine on aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
